Pytamine
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Overview
Description
Pytamine is a nitrosamine derivative patented by Hercules Powder Co. It has been utilized in various applications, including as antioxidants, stabilizers, rubber additives, insecticides, fungicides, bactericides, and pharmaceutical intermediates. In preclinical trials, this compound has shown potent psychotropic effects associated with the modulation of GABAA receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pytamine typically involves the reaction of nitrosamines with various organic compounds. One common method includes the reaction of nitrosamines with amines under controlled conditions to form the desired product. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pytamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pytamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical processes.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its psychotropic effects and potential therapeutic applications in treating neurological disorders.
Mechanism of Action
Pytamine exerts its effects primarily through the modulation of GABAA receptors. By binding to these receptors, this compound influences the inhibitory neurotransmission in the brain, leading to its psychotropic effects. The exact molecular pathways involved include alterations in ion channel activity and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Nitrosamines: Similar in structure but may have different biological activities.
Amines: Share some chemical properties but differ in their specific applications and effects.
Pyridine Derivatives: Used in similar industrial applications but have distinct chemical behaviors.
Uniqueness of Pytamine
This compound’s uniqueness lies in its potent psychotropic effects and its versatility in various industrial applications. Unlike other nitrosamines, this compound has shown specific interactions with GABAA receptors, making it a valuable compound in both research and industry .
Properties
CAS No. |
15301-88-9 |
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Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(2,6-diethylphenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H28N2O/c1-5-16-10-9-11-17(6-2)19(16)20(23-15-14-22(3)4)18-12-7-8-13-21-18/h7-13,20H,5-6,14-15H2,1-4H3 |
InChI Key |
NDOLHPQPHFXYLK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)C(C2=CC=CC=N2)OCCN(C)C |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C(C2=CC=CC=N2)OCCN(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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